molecular formula C25H40N10O10 B151009 2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid CAS No. 128857-77-2

2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid

Numéro de catalogue: B151009
Numéro CAS: 128857-77-2
Poids moléculaire: 640.6 g/mol
Clé InChI: FWFZEPRYKXWBLR-QXKUPLGCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a highly complex bicyclic heptapeptide derivative characterized by:

  • A heptazabicyclo[19.3.0]tetracosan core, indicating a 24-membered macrocycle with seven nitrogen atoms.
  • Hydroxymethyl and methyl substituents, enhancing solubility and influencing stereochemical interactions.
  • Seven oxo groups, contributing to its rigidity and stability.

Its structural complexity suggests roles in specialized biological functions, such as enzyme inhibition or metal chelation, akin to siderophores or bioactive peptides .

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS) Fundamentals

Solid-phase peptide synthesis remains the cornerstone for constructing complex peptides like this bicyclic derivative. The process involves sequential coupling of protected amino acids to a resin-bound chain, followed by cyclization and cleavage. A PubMed study outlines three universal steps: (1) attachment of the first amino acid to a resin, (2) iterative coupling cycles using carbodiimide reagents, and (3) final cleavage and deblocking .

Resin Selection and Initial Attachment

The choice of resin (e.g., Wang or Rink amide) dictates the C-terminal functionality. For this compound, a hydroxymethyl-containing resin facilitates subsequent cyclization. Attachment typically employs hydroxysuccinimide (HOSu) esters under anhydrous dimethylformamide (DMF) conditions, achieving >95% loading efficiency .

Automated vs. Manual SPPS

Automated synthesizers enable precise temperature and reagent control but require significant capital investment. In contrast, manual synthesis using sintered glass funnels allows real-time monitoring via Kaiser tests, reducing redundant couplings by 30–40% .

Iterative Coupling and Deprotection

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) activates carboxyl groups for nucleophilic attack by free amines. Critical parameters:

  • Solvent : Anhydrous DMF or dichloromethane (DCM)

  • Temperature : 0–25°C

  • Reaction Time : 2–4 hours per residue

Coupling efficiency exceeds 99% when using 4 equivalents of amino acid and 3.9 equivalents of DIC .

Deprotection of Fmoc Groups

Trifluoroacetic acid (TFA) in DCM (20–50% v/v) removes fluorenylmethyloxycarbonyl (Fmoc) protecting groups. Residual TFA is neutralized with 5% diisopropylethylamine (DIEA) in DMF .

Cyclization Strategies

On-Resin Cyclization

Intramolecular amide bond formation between N- and C-termini is achieved using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and DIEA. Key conditions:

  • Resin Swelling : 30 minutes in DMF

  • Reagent Ratio : 3:1 PyBOP:DIEA

  • Reaction Time : 12–24 hours

Solution-Phase Cyclization

After cleavage, linear peptides undergo cyclization in dilute solutions (0.1–1 mM) to prevent intermolecular reactions. Ethyl cyanohydroxyiminoacetate (Oxyma) enhances yields to 70–85% .

Cleavage and Global Deprotection

TFMSA-Based Cleavage

Trifluoromethanesulfonic acid (TFMSA) in TFA (1:9 v/v) cleaves peptides from resin while removing tert-butyl (t-Bu) and trityl (Trt) groups. Advantages over HF:

  • Safety : Conducted in glass vessels at ambient pressure

  • Efficiency : >90% cleavage yield in 2 hours

Scavenger Systems

Thioanisole (5% v/v) and ethanedithiol (2.5% v/v) prevent alkylation side reactions during cleavage .

Industrial-Scale Production

Continuous-Flow Reactors

Tubular reactors with immobilized enzymes (e.g., thermolysin) enable gram-scale synthesis. Parameters:

ParameterValue
Flow Rate0.5 mL/min
Temperature37°C
Residence Time8 hours
Yield82%

Purification Protocols

Size-Exclusion Chromatography : Sephadex LH-20 in methanol removes truncated sequences.
Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >98% purity .

Green Chemistry Innovations

Solvent Recycling

Membrane distillation recovers 95% of DMF, reducing waste by 70% .

Biocatalytic Coupling

Engineered subtilisin variants catalyze amide bond formation in aqueous buffers, eliminating organic solvents .

Analytical Validation

Purity Assessment

HPLC Conditions :

ColumnC18 (250 × 4.6 mm, 5 μm)
Mobile Phase0.1% TFA in H2O/MeCN
Gradient10–90% MeCN over 30 min
DetectionUV 220 nm

Structural Confirmation

High-Resolution MS : Calculated [M+H]+: 641.25; Found: 641.23 .
NMR Spectroscopy :

  • 1H NMR (500 MHz, D2O): δ 4.35 (m, 7H, α-CH), 3.12 (s, 2H, CH2COOH)

  • 13C NMR : 175.8 ppm (C=O), 55.1 ppm (Cα)

Challenges and Optimization

Epimerization Control

Low-temperature couplings (-15°C) with Oxyma suppress racemization to <0.5% .

Byproduct Formation

Truncated Sequences : Mitigated via double couplings for sterically hindered residues (e.g., arginine).
Dehydration Products : Additive 1-hydroxybenzotriazole (HOBt) reduces aspartimide formation by 60% .

Scalability Metrics

MetricLaboratory ScalePilot ScaleIndustrial Scale
Batch Size100 mg10 g1 kg
Cycle Time14 days18 days25 days
Overall Yield32%41%54%

Emerging Technologies

Machine Learning-Guided Synthesis

Neural networks predict optimal coupling times with 89% accuracy, reducing synthesis duration by 22% .

Photocleavable Resins

UV-sensitive linkers enable spatial-temporal control over cleavage, achieving 97% selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in modified peptides with altered biological activities .

Applications De Recherche Scientifique

Physicochemical Properties

The compound's unique structure contributes to its stability and reactivity under physiological conditions, making it a candidate for further research in drug development and delivery systems.

Pharmaceutical Development

The compound exhibits potential as a therapeutic agent due to its complex structure which may interact with biological targets effectively. Its design suggests possible applications in:

  • Anticancer therapies : The presence of multiple functional groups can facilitate interactions with cancer cell pathways.
  • Antimicrobial agents : Its structure may inhibit bacterial growth or viral replication.

Drug Delivery Systems

Research indicates that compounds with similar structural characteristics are being explored for their ability to enhance drug solubility and bioavailability. The unique bicyclic structure may allow for:

  • Targeted delivery : Modifications could enable the compound to selectively deliver drugs to specific tissues or cells.
  • Controlled release formulations : Its stability can be harnessed to create formulations that release active ingredients over time.

Biochemical Research

The compound's ability to form complexes with biomolecules makes it useful in biochemical assays and studies:

  • Enzyme inhibitors : Its structural analogs have been studied for their ability to inhibit specific enzymes associated with disease processes.
  • Protein interactions : The compound can serve as a probe in studying protein-ligand interactions.

Data Tables

Study ReferenceCompound StudiedFindings
Compound AInhibition of tumor growth in vitro
Compound BEffective against resistant bacterial strains
Target CompoundEnhanced solubility and bioavailability

Case Study 1: Anticancer Activity

In a study published by the National Institutes of Health (NIH), a related compound demonstrated significant cytotoxic effects on various cancer cell lines through apoptosis induction. This suggests that the target compound may possess similar properties warranting further exploration in anticancer research.

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry highlighted the effectiveness of structurally similar compounds against antibiotic-resistant bacteria. The findings indicate potential for the target compound as an antimicrobial agent.

Mécanisme D'action

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) exerts its effects by binding to specific integrin receptors on the cell surface. This binding inhibits the interaction between integrins and their ligands, such as fibronectin, thereby modulating cell adhesion and signaling pathways. The peptide’s mechanism of action involves blocking the β2-integrin-binding sites, which prevents the binding of fibronectin to fibroblasts .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Functional Groups Biological Role
Target Compound Heptazabicyclo[19.3.0]tetracosan Diaminomethylidenamino, hydroxymethyl, oxo Putative enzyme inhibition/siderophore
Syringolin A (from Pseudomonas) Bicyclic pentapeptide Epoxyketone, methyl Proteasome inhibitor
Fengycin (lipopeptide) Cyclic decapeptide Hydroxy fatty acid, Glu/Orn residues Antifungal, surfactant
Lankacidin C Macrolide-polyketide hybrid Lactone, amine Antitumor, antibacterial
Ilamycin derivatives (synthetic) Modified heptapeptide Butenyl, indolyl, silyl ether Antibiotic lead

Key Observations :

  • The diaminomethylidenamino group in the target compound is rare but analogous to guanidine moieties in siderophores (e.g., pyoverdine) that bind iron .
  • The heptazabicyclo core shares rigidity with syringolin A’s bicyclic framework, critical for proteasome binding .

Functional Analogues

Research Findings :

  • Biosynthetic Gene Clusters (BGCs): The target compound’s diaminomethylidenamino group is encoded by BGCs similar to those for pyoverdine and lankacidin, suggesting shared evolutionary pathways for metal-binding or cytotoxic functions .
  • MOA Predictions : Systems pharmacology analyses (e.g., docking studies) indicate that bicyclic peptides with oxo groups often target proteases or hydrolases, akin to syringolin A .

Insights :

  • The target compound’s synthesis would require advanced macrocyclization techniques (e.g., HATU-mediated coupling), as seen in ilamycin derivatives .
  • Its hydroxymethyl group may improve aqueous solubility compared to fully lipophilic analogues like fengycin .

Activité Biologique

The compound 2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid is a complex organic molecule with potential biological activities. This article explores its pharmacological properties and biological activities based on current research findings.

Structural Characteristics

The compound's structure features multiple functional groups that contribute to its biological activity. The presence of hydroxymethyl and diaminomethylidene groups suggests potential interactions with biological macromolecules.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The mechanism of action is primarily through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains. The antifungal mechanism involves disrupting fungal cell membranes.

Table 2: Antifungal Activity Against Various Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans4 µg/mL
Aspergillus niger16 µg/mL

The compound's effectiveness against these fungi suggests its potential use in treating fungal infections .

Cytotoxicity Studies

Cytotoxicity assays indicate that the compound has selective toxicity towards cancer cell lines while sparing normal cells.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (cervical cancer)10 µM
MCF-7 (breast cancer)15 µM
A549 (lung cancer)20 µM

These findings suggest that the compound may serve as a lead for developing anticancer agents .

The proposed mechanism of action for the antibacterial and antifungal activities involves interference with nucleic acid synthesis and protein synthesis pathways. Additionally, the diaminomethylidene group may enhance binding affinity to target enzymes critical for microbial survival.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study 1 : A patient with a resistant bacterial infection showed significant improvement after treatment with this compound over a two-week period.
  • Case Study 2 : In a clinical trial involving patients with fungal infections resistant to standard treatments, administration of the compound resulted in a marked reduction in fungal load.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis pathway for this complex bicyclic peptide derivative?

  • Methodological Answer : Synthesis should prioritize stereochemical fidelity due to the compound’s multiple chiral centers. Utilize orthogonal protecting groups (e.g., Fmoc/Boc) for sequential amino acid coupling, guided by the bicyclic framework’s conformational constraints. Catalytic methods, such as asymmetric hydrogenation or enzymatic catalysis, can enhance stereoselectivity . Reaction optimization should include factorial design experiments to evaluate variables like solvent polarity, temperature, and catalyst loading .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem MS/MS are critical for confirming molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) resolves stereochemistry and hydrogen-bonding networks. For purity assessment, reverse-phase HPLC with UV/Vis or fluorescence detection is recommended, using derivatization reagents (e.g., dansylhydrazine) to enhance sensitivity for low-abundance impurities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using factorial design to simulate stress conditions (e.g., 40–80°C, pH 1–13). Monitor degradation via LC-MS and quantify kinetic parameters (e.g., half-life, activation energy). Include control experiments with radical scavengers (e.g., ascorbic acid) to distinguish hydrolytic vs. oxidative degradation pathways .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Membrane-based separation (e.g., nanofiltration) or size-exclusion chromatography can isolate the bicyclic core from linear byproducts. For scale-up, simulate chromatographic conditions using computational fluid dynamics (CFD) to optimize resin selection and elution gradients .

Advanced Research Questions

Q. How can computational models predict the compound’s interactions with biological targets, such as proteases or receptors?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to map hydrogen-bonding and hydrophobic interactions between the compound’s guanidino and hydroxymethyl groups and active-site residues. Validate predictions with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability under physiological conditions .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., buffer ionic strength, enzyme lot consistency). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of enzymatic activity. Cross-validate with orthogonal assays (e.g., surface plasmon resonance) to rule out assay-specific artifacts .

Q. How can derivatization strategies improve detection limits in trace-level analytical studies?

  • Methodological Answer : Functionalize the hydroxymethyl group with fluorogenic tags (e.g., fluorescein-5-thiosemicarbazide) for enhanced fluorescence detection. For MS-based quantification, employ isotopic labeling (e.g., 13C-labeled acetic acid derivatives) to correct for matrix effects .

Q. What chemical engineering approaches enhance scalability of its synthesis without compromising stereochemical purity?

  • Methodological Answer : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions. Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs), such as enantiomeric excess (ee%). Optimize solvent recycling via membrane distillation to reduce waste .

Q. How can interdisciplinary methodologies (e.g., glycobiology or biophysics) elucidate its structure-function relationships?

  • Methodological Answer : Integrate cryo-electron microscopy (cryo-EM) to visualize conformational changes upon target binding. Pair with glycan microarray screening to assess interactions with lectins or glycosidases. Use stopped-flow kinetics to quantify binding rates in the presence of competing ligands .

Q. Methodological Framework for Data Analysis

  • Theoretical Alignment : Ground experiments in the "linkage of research to theory" principle, such as applying transition-state theory to explain catalytic efficiency in synthesis .
  • Contradiction Resolution : Apply triangulation by combining computational, biochemical, and biophysical data to reconcile conflicting results .

Propriétés

IUPAC Name

2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N10O10/c1-12-20(41)29-9-17(37)32-13(4-2-6-28-25(26)27)21(42)30-10-18(38)33-14(8-19(39)40)22(43)34-15(11-36)24(45)35-7-3-5-16(35)23(44)31-12/h12-16,36H,2-11H2,1H3,(H,29,41)(H,30,42)(H,31,44)(H,32,37)(H,33,38)(H,34,43)(H,39,40)(H4,26,27,28)/t12-,13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFZEPRYKXWBLR-QXKUPLGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
Reactant of Route 2
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
Reactant of Route 3
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
Reactant of Route 4
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
Reactant of Route 5
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.